

# Rimforegtide Demonstrates Significant Protective Effects in Preclinical Models Compared to Placebo

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## Compound of Interest

Compound Name: *Rimforegtide*

Cat. No.: *B12418667*

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Researchers and drug development professionals now have access to compelling preclinical data on **Rimforegtide** (HTD4010), a novel peptide derived from the Reg3 $\alpha$  protein. In two separate preclinical studies, **Rimforegtide** demonstrated significant therapeutic potential in models of acute pancreatitis and septic cardiomyopathy when compared to placebo. The findings highlight its immunomodulatory, anti-inflammatory, and anti-apoptotic effects, offering a promising new avenue for treating acute inflammatory conditions.

## Acute Pancreatitis Model: Rimforegtide Mitigates Pancreatic Injury

In a preclinical study using a sodium-taurocholate-induced model of acute pancreatitis in rats, **Rimforegtide** administration resulted in substantial protective effects. The study, presented at Digestive Disease Week® (DDW) 2025, showed that **Rimforegtide** significantly improved survival rates, reduced key inflammatory markers, and alleviated organ damage compared to the control group.<sup>[1]</sup>

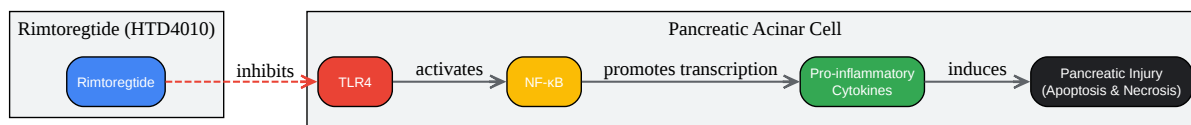
## Quantitative Analysis of Rimforegtide Efficacy in Acute Pancreatitis

Parameter	Placebo (Model Control)	Rimforegtide (HTD4010)	Outcome
Survival Rate	Lower	Significantly Improved	Enhanced Survival[1]
Serum Amylase	Elevated	Decreased	Reduction in Pancreatic Enzyme Levels[1]
Serum Lipase	Elevated	Decreased	Reduction in Pancreatic Enzyme Levels[1]
Multi-organ Injury	Present	Alleviated	Macroscopic and Histological Improvement[1]
Pancreatic Damage	Severe	Alleviated	Histological Improvement[1]

## Experimental Protocol: Acute Pancreatitis Model

The study utilized a sodium taurocholate-induced model of acute pancreatitis in rats to mimic the inflammatory cascade of the disease. Following the induction of pancreatitis, subjects were treated with either **Rimforegtide** (HTD4010) or a placebo. Key indicators of pancreatic injury, including serum amylase and lipase levels, were measured. Additionally, histological examinations of the pancreas and other organs were conducted to assess the extent of tissue damage and inflammation. Survival rates were monitored over the course of the study.[1]

The protective effects of **Rimforegtide** in this model are believed to be mediated through the Toll-like receptor 4 (TLR4) signaling pathway.[2][3] By down-regulating the expression of TLR4, **Rimforegtide** is thought to inhibit the downstream inflammatory cascade, thereby reducing the severity of pancreatitis.[2][3]



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*Rimtoregtide's proposed mechanism in acute pancreatitis.*

## Septic Cardiomyopathy Model: Rimtoregtide Protects Against Myocardial Injury

In a separate preclinical investigation, **Rimtoregtide** was evaluated in a lipopolysaccharide (LPS)-induced mouse model of septic cardiomyopathy. The study revealed that **Rimtoregtide** treatment significantly attenuated myocardial damage, improved cardiac function, and modulated key signaling pathways involved in cell survival and inflammation.

## Quantitative Analysis of Rimtoregtide Efficacy in Septic Cardiomyopathy

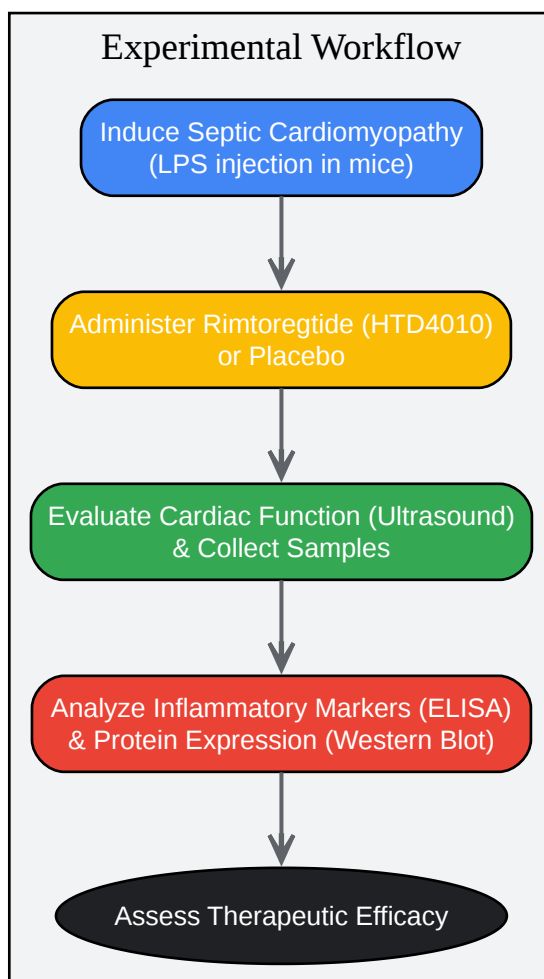
Parameter	Placebo (LPS Group)	Rimtoiregtide (LPS + HTD4010)	Outcome
Left Ventricular Ejection Fraction (LVEF)	Significantly Decreased	Significantly Increased	Improved Cardiac Function[4]
Fractional Shortening (FS)	Significantly Decreased	Significantly Increased	Improved Cardiac Function[4]
Serum IL-6	Elevated	Reduced	Anti-inflammatory Effect[4]
Serum TNF- $\alpha$	Elevated	Reduced	Anti-inflammatory Effect[4]
Cardiomyocyte Apoptosis	Increased	Decreased	Anti-apoptotic Effect[4]
Bax Expression (Pro-apoptotic)	Increased	Lowered	Pro-survival[4]
Bcl-2 Expression (Anti-apoptotic)	Lowered	Increased	Pro-survival[4]
LC3 II/I Ratio (Autophagy marker)	Lowered	Increased	Promotion of Autophagy[4]
p-AMPK Expression	Lowered	Increased	Modulation of Autophagy Pathway[4]
p-mTOR Expression	Enhanced	Lowered	Modulation of Autophagy Pathway[4]

## Experimental Protocol: Septic Cardiomyopathy Model

Male ICR mice were randomized into a control group, an LPS-induced septic cardiomyopathy group (placebo), and an LPS group treated with **Rimtoiregtide** (HTD4010). Cardiac function was assessed using ultrasound to measure LVEF and FS. Myocardial tissue was analyzed for pathological changes, and levels of inflammatory cytokines (IL-6 and TNF- $\alpha$ ) were measured in both serum and myocardial tissue. Western blotting was used to determine the expression

levels of proteins involved in apoptosis (Bax, Bcl-2) and autophagy (LC3 II/I, Beclin-1, p-AMPK, p-mTOR).[4]

The protective effects of **Rimtoregtide** in this model are suggested to be mediated by the promotion of autophagy through the modulation of the AMPK/mTOR signaling pathway.[4]



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*Workflow for the septic cardiomyopathy preclinical trial.*

These preclinical findings provide a strong rationale for the continued clinical development of **Rimtoregtide** for acute inflammatory-related indications. The data suggests a dual mechanism of action involving both anti-inflammatory and pro-survival pathways, positioning **Rimtoregtide** as a promising candidate for conditions with significant unmet medical needs.

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## References

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